(S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyl ester: This step involves the esterification of a suitable carboxylic acid with benzyl alcohol under acidic conditions.
Amidation: The benzyl ester is then reacted with an amine to form the corresponding amide.
Protection and deprotection: The hydroxyl group is protected using a suitable protecting group, followed by deprotection after the desired reactions are completed.
Final esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-3-phenylpropanal: A structurally related compound with similar functional groups.
Benzyl esters: Compounds with a benzyl group attached to an ester functional group.
Uniqueness
(S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H25NO4 |
---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
ethyl 2-[[(2S)-2-benzyl-3-phenylmethoxypropanoyl]amino]acetate |
InChI |
InChI=1S/C21H25NO4/c1-2-26-20(23)14-22-21(24)19(13-17-9-5-3-6-10-17)16-25-15-18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3,(H,22,24)/t19-/m0/s1 |
InChI-Schlüssel |
SSNJUAOHJODPRW-IBGZPJMESA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)COCC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.